2-Pyridinecarboxylic acid, 4,5,6-trichloro-
Description
2-Pyridinecarboxylic acid, 4,5,6-trichloro- (CAS: 496849-77-5) is a halogenated pyridine derivative with a carboxylic acid group at position 2 and chlorine atoms at positions 4, 5, and 6 of the pyridine ring. Its molecular formula is C₆H₂Cl₃NO₂, and it serves as a precursor for agrochemicals, including the herbicide Florpyrauxifen-benzyl, where it is used as the methyl ester . Regulatory documents highlight its inclusion under TSCA Section 12(b), requiring export notifications due to its industrial significance .
Structure
3D Structure
Properties
IUPAC Name |
4,5,6-trichloropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-2-1-3(6(11)12)10-5(9)4(2)8/h1H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGHJAGVMNLDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(=O)O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90889189 | |
| Record name | 2-Pyridinecarboxylic acid, 4,5,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496849-77-5 | |
| Record name | 4,5,6-Trichloro-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496849-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 4,5,6-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496849775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinecarboxylic acid, 4,5,6-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridinecarboxylic acid, 4,5,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6-trichloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.270.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Selective Dechlorination of 3,4,5,6-Tetrachloropicolinic Acid
The predominant industrial method involves zinc-catalyzed dehydrochlorination of 3,4,5,6-tetrachloropicolinic acid. Patent WO2016022623 and KR20170038818A disclose optimized conditions using zinc dust (0.5–1.5 equiv) in acetic acid or dimethylformamide (DMF) at 80–120°C. The reaction selectively removes the 3-chloro substituent via radical intermediates stabilized by the carboxylic acid group.
Catalyst Systems
- Zinc-Copper Couples : Synergistic metal mixtures enhance electron transfer, achieving 85–92% selectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve substrate solubility and reduce side reactions like over-dechlorination.
Reaction Conditions
| Parameter | Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | >100°C accelerates HCl elimination |
| Reaction Time | 4–8 hours | Prolonged durations risk di-dechlorination |
| Zinc Stoichiometry | 1.2–1.5 equiv | Excess zinc ensures complete conversion |
Post-reaction workup involves neutralization with NaOH, extraction using chloroform, and recrystallization from ethanol/water mixtures to obtain >98% purity.
Hydrolysis of 3,4,5,6-Tetrachloropicolinonitrile
US4336384A describes a one-pot amination-hydrolysis of 3,4,5,6-tetrachloropicolinonitrile using aqueous ammonia (20–30% w/w) at 150–200°C. While primarily yielding 4-amino-3,5,6-trichloropicolinic acid, omitting the amination step and employing acidic hydrolysis (H2SO4/H2O) directly converts the nitrile to the carboxylic acid. This route faces challenges in regioselectivity, often producing 3,4,5,6-tetrachloropicolinic acid as a byproduct.
Mechanistic Pathway
- Nitrile Protonation : H2SO4 protonates the nitrile group, forming an imidate intermediate.
- Nucleophilic Attack : Water hydrolyzes the imidate to a primary amide.
- Oxidation : Further oxidation yields the carboxylic acid, with chlorine substituents remaining intact due to their electron-withdrawing effects.
Oxidation-Cyanogenation Functionalization
Adapted from CN106243027B, this multistep approach transforms 2,3,6-trichloropyridine derivatives:
- N-Oxidation : Hydrogen peroxide in acetic acid converts the pyridine to its N-oxide, enhancing electrophilicity at the 4-position.
- Cyanogenation : Treatment with sodium cyanide in DMF introduces a nitrile group at position 2.
- Deoxygenation : Phosphorus trichloride removes the N-oxide group, restoring aromaticity.
- Hydrolysis : Basic conditions (NaOH/EtOH) convert the nitrile to the carboxylic acid.
While this method achieves 92.9% yield for analogous dichloro compounds, adapting it for 4,5,6-trichloropicolinic acid requires precise chlorine positioning in the starting material.
Comparative Analysis of Methods
Key Findings :
- Zinc-mediated dechlorination offers the best balance of yield and scalability for industrial production.
- Nitrile hydrolysis is less favored due to competing side reactions and lower selectivity.
- Oxidation-cyanogenation sequences, though high-yielding, are economically viable only for high-value derivatives.
Industrial Applications and Patent Landscape
4,5,6-Trichloropicolinic acid’s primary use lies in synthesizing herbicidal salts (e.g., clopyralid-methyl). Patents emphasize its role in:
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinecarboxylic acid, 4,5,6-trichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
Chemical Properties and Characteristics
- Chemical Formula : C₆H₃Cl₃N₂O₂
- Molecular Weight : 241.46 g/mol
- Melting Point : Decomposes at approximately 215°C
- Solubility : Slightly soluble in water (0.43 g/L), with varying solubility in organic solvents such as acetone and ethanol .
Herbicidal Applications
1. Weed Control in Agriculture
- Picloram is primarily used for controlling broadleaf weeds and woody plants in non-crop areas, including rangelands and pastures. It is effective against deep-rooted perennials and is often applied in conjunction with other herbicides like 2,4-D for enhanced efficacy .
2. Forestry Management
- In forestry, Picloram is utilized to manage unwanted vegetation that competes with tree growth. Its systemic action allows it to target the roots of perennial plants, ensuring long-term control .
Case Study: Ecotoxicological Effects
Research indicates that Picloram poses risks to aquatic environments due to its persistence and potential for bioaccumulation. Studies have shown that exposure can lead to adverse effects on non-target species, particularly aquatic organisms .
| Parameter | Value |
|---|---|
| Aquatic Toxicity | Acute Category 1 |
| Chronic Aquatic Toxicity | Chronic Category 1 |
| Target Organs | Liver, kidneys |
Regulatory Assessments
Regulatory bodies have established guidelines for the safe use of Picloram, emphasizing the need for careful application to mitigate environmental risks. The US EPA has set occupational exposure limits and safety measures to protect workers handling this herbicide .
Efficacy Studies
Numerous studies have evaluated the efficacy of Picloram in controlling specific weed species:
- Study on Broadleaf Weeds : A field study demonstrated that Picloram significantly reduced populations of common broadleaf weeds in rangeland settings compared to untreated controls.
- Long-term Effects : Research on its residual activity showed that Picloram can remain effective for several months post-application, which aids in managing re-infestation from perennial species .
Mechanism of Action
The mechanism of action of 2-pyridinecarboxylic acid, 4,5,6-trichloro- involves its role as an auxin mimic. It disrupts normal plant growth by mimicking natural plant hormones, leading to uncontrolled and disorganized growth. This ultimately causes the death of susceptible plants. The compound targets specific molecular pathways involved in plant growth regulation .
Comparison with Similar Compounds
Picloram (4-Amino-3,5,6-Trichloro-2-Pyridinecarboxylic Acid)
- Structure: Chlorines at positions 3, 5, 6 and an amino group at position 4 (C₆H₃Cl₃N₂O₂).
- Key Differences: The amino group in Picloram enhances its herbicidal activity, making it a potent auxin mimic. In contrast, 4,5,6-trichloro-2-pyridinecarboxylic acid lacks this functional group, reducing its direct bioactivity . Regulatory Status: Picloram is listed under the Rotterdam Convention due to soil residue concerns, while 4,5,6-trichloro-2-pyridinecarboxylic acid is regulated for industrial use under TSCA .
- Applications : Picloram is widely used as a herbicide ("Tordon"), whereas 4,5,6-trichloro-2-pyridinecarboxylic acid is primarily an intermediate in synthesizing advanced agrochemicals .
3,5,6-Trichloro-2-Picolinic Acid (CAS 40360-44-9)
- Structure: Chlorines at positions 3, 5, 6 (C₆H₂Cl₃NO₂).
- Key Differences :
- The chlorine substitution pattern (3,5,6 vs. 4,5,6) alters electronic properties and reactivity. For example, 3,5,6-trichloro-2-picolinic acid may exhibit different acidity (pKa) and solubility profiles due to positional effects .
- Synthetic Utility : Both compounds are intermediates, but 4,5,6-trichloro-2-pyridinecarboxylic acid is specifically used in Florpyrauxifen-benzyl synthesis, highlighting its role in modern herbicide development .
4-Nitropicolinic Acid (CAS 13509-19-8)
- Structure : Nitro group at position 4 and carboxylic acid at position 2 (C₆H₄N₂O₄).
- Key Differences :
- The nitro group introduces strong electron-withdrawing effects, increasing acidity compared to chlorine substituents. This makes 4-nitropicolinic acid more reactive in electrophilic substitutions .
- Applications : Used in pharmaceutical synthesis, whereas 4,5,6-trichloro-2-pyridinecarboxylic acid is agrochemical-focused .
2,3,5-Trichloropyridine-4-Carboxylic Acid (CAS 406676-18-4)
- Structure: Chlorines at positions 2, 3, 5 (C₆H₂Cl₃NO₂).
- Biological Activity: Positional isomerism significantly impacts bioactivity; this compound is less studied in herbicidal contexts compared to 4,5,6-trichloro-2-pyridinecarboxylic acid .
Physicochemical and Functional Comparisons
Mechanistic and Functional Insights
- Electron-Withdrawing Effects : Chlorine and nitro groups decrease electron density on the pyridine ring, enhancing the acidity of the carboxylic acid group. This is critical for metal chelation and binding in herbicidal activity .
- Structure-Activity Relationships (SAR): The absence of an amino group in 4,5,6-trichloro-2-pyridinecarboxylic acid reduces its direct herbicidal potency compared to Picloram. However, its methyl ester derivative is crucial in Florpyrauxifen-benzyl, where steric and electronic properties optimize target binding .
- Environmental Impact : Picloram’s soil persistence led to regulatory restrictions, whereas 4,5,6-trichloro-2-pyridinecarboxylic acid’s environmental behavior remains less documented but is monitored under TSCA .
Biological Activity
2-Pyridinecarboxylic acid, 4,5,6-trichloro-, commonly known as Picloram, is a synthetic herbicide that functions primarily as a growth regulator in plants. Its biological activity is characterized by its ability to mimic natural plant hormones, specifically auxins, leading to uncontrolled growth and eventual plant death. This article provides a detailed examination of the biological activity of Picloram, including its mechanisms of action, toxicity profiles, environmental persistence, and relevant case studies.
Picloram acts as an auxin mimic , leading to disorganized growth in susceptible plants. The compound primarily affects broadleaf weeds and woody plants by:
- Cell Wall Acidification : Picloram is believed to acidify the cell wall, which loosens it and promotes cell elongation.
- RNA and Protein Synthesis : At low concentrations, it stimulates RNA, DNA, and protein synthesis, resulting in uncontrolled cell division.
- Vascular Tissue Destruction : High concentrations can inhibit cell division and lead to vascular tissue damage .
| Mechanism | Description |
|---|---|
| Auxin Mimicry | Mimics natural plant hormones (auxins) |
| Cell Wall Acidification | Loosens cell walls for elongation |
| Stimulates Synthesis | Enhances RNA/DNA/protein synthesis |
| Vascular Damage | Causes destruction of vascular tissues |
Toxicity Profiles
The toxicity of Picloram varies across species:
- Mammals : The oral LD50 for rats is greater than 5,000 mg/kg, indicating low acute toxicity .
- Aquatic Life : It has been shown to have low toxicity to aquatic organisms; for example, the LC50 for bluegill sunfish is over 14.5 mg/L .
- Soil Microbes : While Picloram has little effect on certain soil microbes like Erwinia carotovora, it inhibits the growth of Pseudomonas fluorescens by approximately 28.8% .
Table 2: Toxicity Summary
| Organism Type | Measurement Type | Value | Toxicity Level |
|---|---|---|---|
| Rats | Oral LD50 | >5,000 mg/kg | Low |
| Bluegill Sunfish | LC50 | >14.5 mg/L | Low |
| Soil Microbe | Growth Inhibition | 28.8% inhibition | Moderate |
Environmental Persistence
Picloram is notable for its environmental persistence:
- Soil Half-life : The half-life can range from one month to several years depending on soil conditions and microbial activity.
- Degradation Pathways : It primarily degrades through microbial metabolism but can also be broken down by sunlight when exposed directly .
- Mobility : Due to its low sorption potential with soil particles, Picloram can be highly mobile in the environment .
Table 3: Environmental Persistence Data
| Parameter | Value |
|---|---|
| Soil Half-life | 1 month to several years |
| Primary Degradation | Microbial metabolism |
| Mobility Potential | High |
Case Study 1: Impact on Non-target Species
A study evaluated the effects of Picloram on non-target species such as Daphnia magna, revealing an LC50 (48 hours) of 68.3 mg/L. This finding supports the classification of Picloram as having low toxicity to aquatic invertebrates when used as directed .
Case Study 2: Herbicide Efficacy
In a controlled trial assessing herbicide efficacy against leafy spurge (a problematic weed), Picloram demonstrated significant effectiveness in controlling growth compared to other herbicides. The trial highlighted its ability to suppress not only target species but also some non-target broadleaf plants under specific conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4,5,6-trichloro-2-pyridinecarboxylic acid, and what catalytic systems are effective?
- Methodological Answer : The synthesis of halogenated pyridinecarboxylic acids typically involves multi-step halogenation and cyclization. For example, analogous compounds (e.g., 6-(4-chlorophenyl)-3-isopropyl-oxazolo-pyridine derivatives) are synthesized via condensation of substituted aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Chlorination steps may require controlled conditions (e.g., Cl₂ gas or chlorinating agents like PCl₅) to achieve regioselectivity. Reaction optimization should focus on temperature, solvent polarity, and catalyst loading to maximize yield and purity.
Q. What safety protocols are critical when handling 4,5,6-trichloro-2-pyridinecarboxylic acid in laboratory settings?
- Methodological Answer : Adhere to OSHA and EC standards for handling chlorinated aromatic compounds:
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is required if airborne particulates exceed exposure limits .
- Engineering Controls : Conduct experiments in fume hoods with negative pressure to prevent vapor release.
- Waste Disposal : Collect waste in sealed containers labeled for halogenated organic compounds and dispose via certified hazardous waste facilities .
Q. How can researchers characterize the structural and physicochemical properties of 4,5,6-trichloro-2-pyridinecarboxylic acid?
- Methodological Answer :
- Spectroscopy : Use FT-IR to identify carboxyl (C=O) and C-Cl stretching vibrations (expected at ~1700 cm⁻¹ and 550–600 cm⁻¹, respectively). Compare with published spectra of picolinic acid derivatives .
- Chromatography : Employ HPLC with UV detection (λ = 254 nm) to assess purity. Reverse-phase C18 columns with acetonitrile/water mobile phases are effective .
- Thermal Analysis : Determine melting points (mp) via differential scanning calorimetry (DSC). For reference, unsubstituted picolinic acid melts at 134–136°C .
Advanced Research Questions
Q. How can contradictory toxicological data (e.g., carcinogenicity classifications) for 4,5,6-trichloro-2-pyridinecarboxylic acid be resolved?
- Methodological Answer : Discrepancies often arise from varying test models (in vitro vs. in vivo) or dose-dependent effects. To address this:
- Conduct Ames tests with Salmonella typhimurium strains (TA98, TA100) to evaluate mutagenicity .
- Compare results against regulatory thresholds (e.g., OSHA’s permissible exposure limits and IARC classifications). For example, Picloram, a structural analog, is classified as a Group 2B carcinogen (possibly carcinogenic) by IARC, suggesting similar protocols apply .
- Perform dose-response studies in rodent models to establish NOAEL (No Observed Adverse Effect Level) .
Q. What experimental approaches are suitable for assessing the environmental persistence of 4,5,6-trichloro-2-pyridinecarboxylic acid in aquatic ecosystems?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure biodegradability in activated sludge. Monitor chloride ion release via ion chromatography to track dechlorination .
- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201). The EPA’s significant new use rules (SNURs) mandate such ecotoxicity data for compounds with potential water release .
Q. How does the trichloro substitution pattern influence the reactivity of 4,5,6-trichloro-2-pyridinecarboxylic acid in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The electron-withdrawing effect of chlorine atoms activates the pyridine ring for NAS. Key considerations:
- Positional Effects : The 4,5,6-trichloro configuration deactivates the ring but directs nucleophiles to the 3-position due to steric and electronic effects.
- Reaction Optimization : Use polar aprotic solvents (e.g., DMSO) and mild bases (K₂CO₃) to facilitate substitution. Monitor reaction progress via LC-MS to detect intermediates .
Q. What strategies can mitigate challenges in crystallizing 4,5,6-trichloro-2-pyridinecarboxylic acid for X-ray diffraction studies?
- Methodological Answer :
- Solvent Selection : Screen solvents with varying polarity (e.g., ethanol, ethyl acetate) using slow evaporation techniques. Chlorinated solvents (e.g., dichloromethane) may enhance crystal lattice stability.
- Additive Use : Introduce co-crystallizing agents (e.g., 4-dimethylaminopyridine) to improve crystal packing.
- Temperature Gradients : Employ gradient cooling (e.g., 4°C to −20°C) to reduce nucleation rates and grow larger crystals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
